

# Triafur Synthetic Route Optimization

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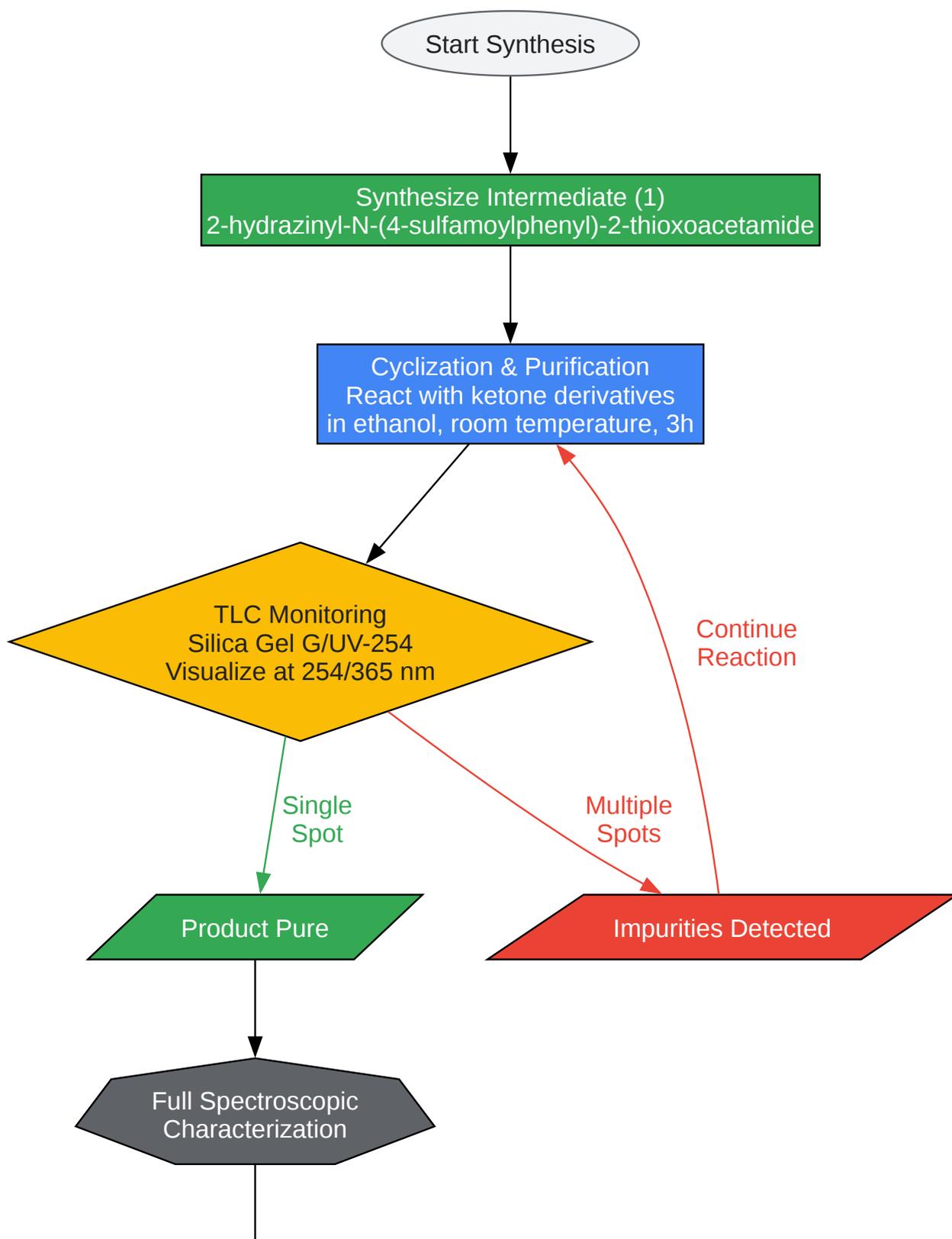
## Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

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The optimized synthetic route for **Triafur** involves a two-step process, with the second step being a cyclization that forms the core 1,3,4-thiadiazole structure. The diagram below illustrates this pathway and the recommended analytical verification workflow.



▼

Triafur  
(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine)

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Diagram Title: **Triafur** Synthesis and Verification Workflow

**Optimized Cyclization Protocol** [1] This method improves upon older procedures that may have required higher temperatures or less green solvents.

- **Reaction Setup:** Dissolve 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioacetamide (1) (0.001 mol) in 15 mL of ethanol.
- **Cyclization:** Add the appropriate ketone derivative (0.001 mol) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature for approximately 3 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
- **Isolation:** After completion, cool the reaction mixture. The pure product can typically be isolated by filtration or crystallization in high yields (up to 90% reported for analogous compounds).

## Analytical Verification & Characterization

After synthesis, you must verify the identity and purity of the final product. The table below summarizes the key techniques and their expected outcomes.

Analytical Method	Key Parameters / Observed Signals	Purpose
Thin-Layer Chromatography (TLC) [1]	Silica Gel G/UV-254; visualize with UV light (254 nm/365 nm)	Monitor reaction progress and check purity. A single spot indicates a pure compound.
Melting Point (Mp.) [1]	Determine the melting point of the crystalline product.	Used as a primary indicator of compound purity and identity.

Analytical Method	Key Parameters / Observed Signals	Purpose
FT-IR Spectroscopy [1]	Key bands: $\sim 1680\text{ cm}^{-1}$ (C=O amide stretch), $\sim 1375\text{ cm}^{-1}$ (S=O stretch)	Functional group verification.
NMR Spectroscopy ( $^1\text{H-NMR}$ ) [1]	400 MHz, DMSO- $d^6$ solvent; observe aromatic protons ( $\sim 7.79\text{--}7.87\text{ ppm}$ ), NH/NH <sub>2</sub> groups (broad signals $\sim 3.81\text{ ppm}$ , $\sim 7.28\text{ ppm}$ )	Confirm molecular structure and proton environment.
Elemental Analysis (EA) [1]	Compare found values with calculated for C, H, N, S (e.g., C: 44.44% found vs. 44.32% calc.)	Final confirmation of elemental composition and purity.

## Troubleshooting Common Synthesis Issues

- Low Yield or No Product:** Ensure reagents are pure and anhydrous. The reaction is sensitive to the quality of the starting hydrazinyl intermediate. Confirm the stoichiometry of the ketone derivative.
- Multiple Spots on TLC (Impurities):** This often indicates incomplete reaction or side products. Extend the reaction time beyond 3 hours and re-check by TLC. If persistent, re-purify the starting material (Intermediate 1) before the cyclization step [1].
- Product Does Not Precipitate:** Try concentrating the reaction mixture or using an anti-solvent like ice-cold water to induce crystallization. Ensure the cooling step after reaction is sufficient.

## In Silico Validation for Antiviral Potential

For researchers targeting SARS-CoV-2, computational methods can prioritize compounds for synthesis.

Computational Method	Application & Key Metrics	Interpretation of Results
Molecular Docking [1]	Simulate binding to SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7). Look for <b>binding affinity (kcal/mol)</b> .	A more negative value indicates stronger binding. Triafur analogues show promising scores (e.g., $-7.33$ to $-6.54$ kcal/mol) [1].

Computational Method	Application & Key Metrics	Interpretation of Results
ADMET Prediction [1]	Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. Apply <b>Lipinski's Rule of Five</b> .	Assesses drug-likeness and potential toxicity early on, guiding experimental focus [1].
DFT (Density Functional Theory) [1]	Calculate the <b>HOMO-LUMO energy gap (<math>\Delta E</math>)</b> .	A lower $\Delta E$ than standard drugs (like Nirmatrelvir) suggests better charge transfer potential and reactivity [1].

## Next Steps and Further Research

After successful synthesis and *in silico* validation:

- **In vitro Assays:** Proceed to *in vitro* antiviral activity assays to determine IC<sub>50</sub> values against target viruses like SARS-CoV-2 [1] [2].
- **Structural Analogs:** Explore synthesizing structural analogs by varying the ketone derivative during cyclization to establish a Structure-Activity Relationship (SAR) [1].
- **Process Scaling:** Investigate scaling up the optimized green synthesis method for larger-scale production.

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## References

1. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]
2. Buy Triafor | 712-68-5 [smolecule.com]

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